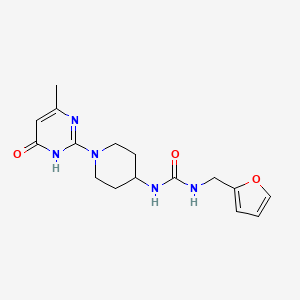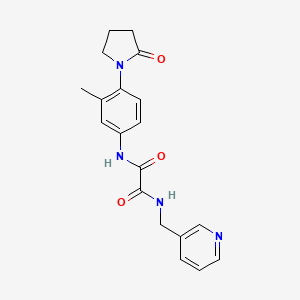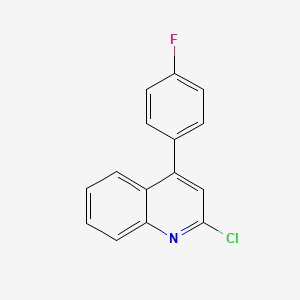![molecular formula C20H15ClN2O4 B2489840 N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 400077-83-0](/img/structure/B2489840.png)
N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds with intricate structures like "N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide" are often explored for their potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis. Their design and synthesis are motivated by the quest for molecules with specific properties, such as binding affinities to particular receptors, or unique physical and chemical behaviors.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reaction sequences, starting from simpler precursors. Techniques such as condensation reactions, amidation, and functional group transformations are common. For instance, the synthesis of pyrazole derivatives involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents (Yıldırım et al., 2005).
Molecular Structure Analysis
The molecular structure of such compounds is usually determined using spectroscopic methods like NMR and IR spectroscopy, as well as X-ray crystallography for solid-state structures. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups (Kranjc et al., 2012).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular framework. For example, carboxamides can undergo reactions such as hydrolysis, while pyridine derivatives might participate in electrophilic substitution reactions. The specific chemical behavior of a compound can be used to further modify the molecule or to understand its interactions with biological targets (Gallagher et al., 2022).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure are crucial for the practical use of chemical compounds. These properties are determined through experimental studies and can influence the compound's application in drug formulation or material science (Yeşilkaynak, 2016).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards other chemicals, stability under various conditions, and redox potential, are fundamental characteristics that define how a compound behaves in chemical reactions or in biological systems. These properties can be assessed through theoretical calculations and experimental evaluations (Zhou et al., 2008).
科学的研究の応用
Synthesis and Antioxidant Activity A study involving the synthesis of various derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide, highlighted their antioxidant activity. These compounds were screened for their ability to scavenge free radicals and showed promising results, with some derivatives displaying antioxidant activity superior to that of ascorbic acid. This research underscores the potential of such compounds in the development of new antioxidants (I. Tumosienė et al., 2019).
Antimicrobial Activities Research on derivatives structurally related to the compound has demonstrated significant antimicrobial properties. A range of synthesized compounds was evaluated for their effectiveness against bacterial and fungal strains, showing that some possessed considerable inhibitory effects compared to standard drugs. This suggests a potential application in the development of new antimicrobial agents (J. Akbari et al., 2008).
Molecular Interaction Studies Another significant application of related compounds involves molecular interaction studies, such as the investigation into the binding mechanisms with cannabinoid receptors. These studies are crucial for understanding the pharmacodynamics of potential therapeutic agents and can lead to the development of new drugs with targeted cannabinoid receptor activity (J. Shim et al., 2002).
Synthetic Methodologies The compound and its derivatives have been involved in studies focusing on new synthetic methodologies. These include the development of multicomponent reactions for synthesizing complex molecules, showcasing the versatility of such compounds in facilitating the discovery and synthesis of novel chemical entities (I. V. Dyachenko et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-16-6-2-1-4-13(16)11-23-9-3-5-15(20(23)25)19(24)22-14-7-8-17-18(10-14)27-12-26-17/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCHHIFTHLGQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)



![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)
![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)


![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)
